

# physicochemical characteristics of 1-Benzyl-3-hydroxy-1H-indazole

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## Compound of Interest

Compound Name: **1-Benzyl-3-hydroxy-1H-indazole**

Cat. No.: **B140500**

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An In-depth Technical Guide on the Physicochemical Characteristics of **1-Benzyl-3-hydroxy-1H-indazole**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to **1-Benzyl-3-hydroxy-1H-indazole** (CAS No. 2215-63-6). The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

## Core Physicochemical Characteristics

**1-Benzyl-3-hydroxy-1H-indazole**, also known as 1-benzyl-1H-indazol-3-ol, is a heterocyclic compound with the molecular formula C<sub>14</sub>H<sub>12</sub>N<sub>2</sub>O.[1][2] It presents as a solid, ranging in appearance from a beige powder to white or light orange crystals.[1][3][4] This compound is recognized primarily as a key intermediate and a reference standard impurity in the synthesis of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug.[2][5][6]

## Quantitative Physicochemical Data

The key physicochemical properties of **1-Benzyl-3-hydroxy-1H-indazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O	[1][2][7]
Molecular Weight	224.26 g/mol	[1][2][7][8]
Melting Point	164-170 °C	[1][3][8]
Boiling Point	432.3 °C at 760 mmHg	[1]
Density	1.243 g/cm <sup>3</sup>	[1]
pKa	11.86 ± 0.20 (Predicted)	[1][9]
Flash Point	215.3 °C	[1]
Solubility	Water: 12.5 µg/mL (at pH 7.4)	
	Organic Solvents: Slightly soluble in Acetonitrile, DMSO, and Methanol	[1][2][9][10]
Appearance	Beige powder; White to light gray/orange solid/crystal	[1][3][8]

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis and analysis of **1-Benzyl-3-hydroxy-1H-indazole**.

### Synthesis of 1-Benzyl-3-hydroxy-1H-indazole

The synthesis of **1-Benzyl-3-hydroxy-1H-indazole** can be achieved through several routes. A common method involves the benzylation of a suitable indazole precursor.

**Principle:** This synthesis is based on the N-alkylation of an indazolone ring system using a benzyl halide.

**Materials:**

- 1H-indazol-3-ol (or 3-indazolinone)[1]

- Benzyl chloride or Benzyl bromide[1]
- A suitable base (e.g., potassium carbonate, potassium t-butoxide)
- Solvent (e.g., Toluene, DMSO)[11][12]
- Nitrogen atmosphere
- Standard laboratory glassware for reflux and extraction
- Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

- To a reaction flask maintained under a nitrogen atmosphere, add 1H-indazol-3-ol and the chosen solvent (e.g., toluene).[11]
- Add the base (e.g., potassium t-butoxide, 1.05 equivalents) to the suspension.[11]
- Stir the mixture at room temperature for a designated period to allow for the formation of the indazole salt.
- Slowly add the benzylating agent (e.g., benzyl chloride, 1.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.[12]
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
- Purify the crude product by column chromatography on silica gel to yield **1-Benzyl-3-hydroxy-1H-indazole**.[12]

# Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of **1-Benzyl-3-hydroxy-1H-indazole** in pharmaceutical formulations can be determined using HPLC.[\[8\]](#)

Principle: This method separates the compound from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer (e.g., phosphate buffer, to control pH)
- Reference standard of **1-Benzyl-3-hydroxy-1H-indazole**

Procedure:

- Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvent (e.g., acetonitrile) and aqueous buffer in a specified ratio. Degas the mobile phase before use.
- Preparation of Standard Solution: Accurately weigh a known amount of the **1-Benzyl-3-hydroxy-1H-indazole** reference standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare working standards by serial dilution.
- Preparation of Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

- Chromatographic Conditions:
  - Column: C18, specific dimensions (e.g., 4.6 x 250 mm, 5  $\mu$ m)
  - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer.
  - Flow Rate: Typically 1.0 mL/min.
  - Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
  - Injection Volume: Typically 10-20  $\mu$ L.
- Analysis: Inject the standard and sample solutions into the chromatograph. Identify the peak for **1-Benzyl-3-hydroxy-1H-indazole** by comparing the retention time with the standard. Quantify the amount of the compound in the sample by comparing the peak area with the calibration curve generated from the standards.

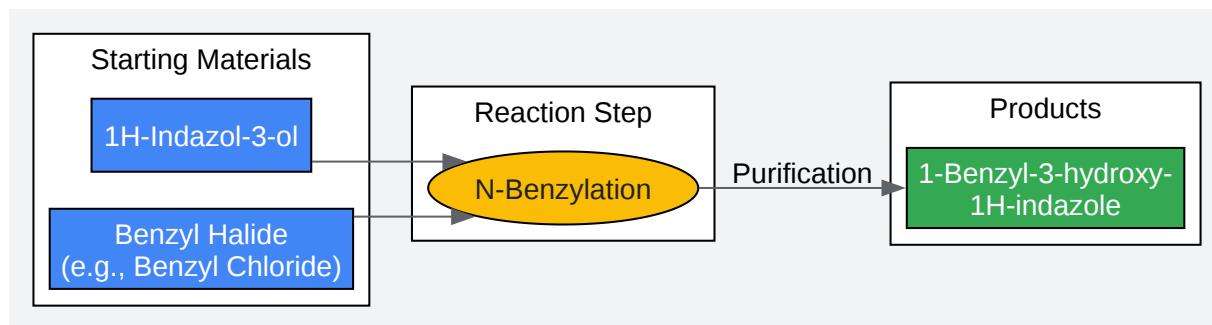
## Biological Context and Significance

While specific signaling pathways for **1-Benzyl-3-hydroxy-1H-indazole** are not extensively documented, the parent indazole scaffold is of significant interest in medicinal chemistry.<sup>[2]</sup> Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.<sup>[2][13][14][15]</sup>

The primary role of **1-Benzyl-3-hydroxy-1H-indazole** in the pharmaceutical industry is as a direct precursor or impurity in the manufacturing of Benzydamine, an established anti-inflammatory agent.<sup>[2][6]</sup> Its hydrophilic nature may enhance solubility, a desirable characteristic in drug development.<sup>[2]</sup> Interaction studies have suggested that the compound could potentially act as a modulator in various biochemical pathways by interacting with specific enzymes or receptors, though further research is needed to elucidate these mechanisms.<sup>[2]</sup>

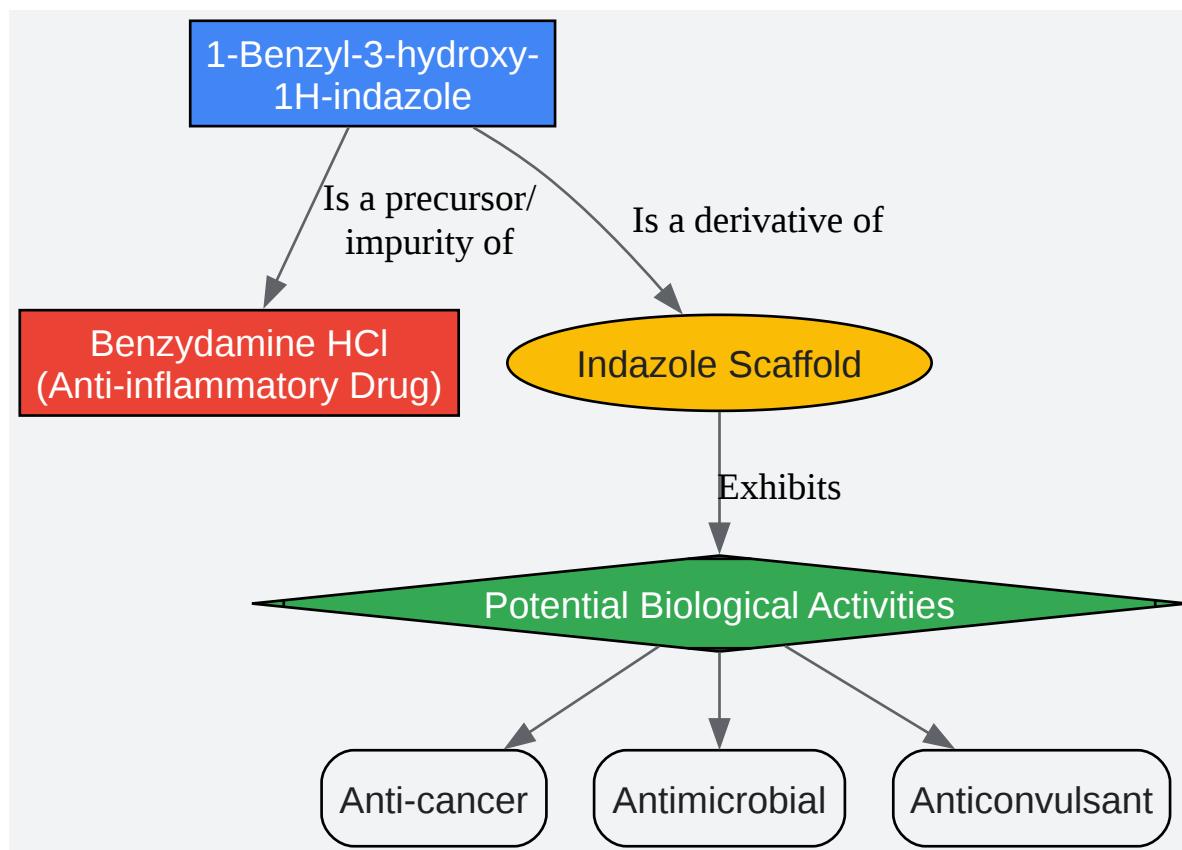
## Mandatory Visualizations

The following diagrams illustrate key relationships and workflows associated with **1-Benzyl-3-hydroxy-1H-indazole**.



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Caption: Synthetic pathway for **1-Benzyl-3-hydroxy-1H-indazole** via N-benzylation.



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Caption: Relationship of the target compound to Benzydamine and the indazole scaffold.

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